molecular formula C23H36N2O2 B14637473 2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine CAS No. 54521-98-1

2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine

Cat. No.: B14637473
CAS No.: 54521-98-1
M. Wt: 372.5 g/mol
InChI Key: UGHTXONKXAKVEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine involves multiple steps, typically starting with the preparation of the piperidine and pyrrolidine rings. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrrolidine Ring: Similar cyclization reactions are used to form the pyrrolidine ring.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the piperidine and pyrrolidine rings through a series of reactions that may include amide bond formation and other coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.

    Hydrolysis: The ester group (propionyloxy) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Phenyl halides, propionic anhydride

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-phenylpiperidine: Lacks the propionyloxy and pyrrolidinylpropyl groups.

    4-Phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine: Lacks the dimethyl groups.

Uniqueness

2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

54521-98-1

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

[2,5-dimethyl-4-phenyl-1-(3-pyrrolidin-1-ylpropyl)piperidin-4-yl] propanoate

InChI

InChI=1S/C23H36N2O2/c1-4-22(26)27-23(21-11-6-5-7-12-21)17-20(3)25(18-19(23)2)16-10-15-24-13-8-9-14-24/h5-7,11-12,19-20H,4,8-10,13-18H2,1-3H3

InChI Key

UGHTXONKXAKVEM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)CCCN2CCCC2)C)C3=CC=CC=C3

Origin of Product

United States

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